Product packaging for Erylatissin A(Cat. No.:)

Erylatissin A

Cat. No.: B1247241
M. Wt: 352.4 g/mol
InChI Key: CEXYMYPXHMUTTJ-UHFFFAOYSA-N
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Description

Significance of Natural Products in Contemporary Chemical Biology and Drug Discovery Research

Natural products have historically been a cornerstone of therapeutic interventions and continue to be a vital source of novel chemical entities in modern drug discovery. scirp.orgnih.gov These compounds, derived from sources such as plants, microorganisms, and animals, possess immense structural and chemical diversity, a significant portion of which is not represented in synthetic chemical libraries. scirp.orgscielo.br This inherent complexity provides a rich scaffold for identifying lead compounds that can be further optimized for therapeutic use. scirp.org An estimated 40% of all medicines are either natural products or their semi-synthetic derivatives, highlighting their enduring importance in pharmacology. researchgate.net

The value of natural products extends beyond their direct use as drugs; they also serve as templates for synthetic and semi-synthetic modifications, provide prototypes for the design of new lead molecules, and act as tools to probe biological processes. scielo.bropenaccessjournals.com The historical success of natural products in medicine is attributed to their co-evolution with biological targets, resulting in a high degree of biological activity. scirp.org As researchers seek novel solutions to complex diseases and growing antimicrobial resistance, the exploration of biodiversity for new bioactive molecules remains a critical frontier in chemical biology and pharmaceutical science. nih.govmdpi.com

The Erythrina Genus: A Rich Source of Bioactive Secondary Metabolites

The genus Erythrina, belonging to the Fabaceae family, comprises approximately 110-120 species of trees and shrubs distributed throughout tropical and subtropical regions. researchgate.netaloki.hu Commonly known as coral trees, these plants are recognized for their vibrant red flowers and have been used extensively in traditional medicine to treat a variety of ailments, including inflammation, infections, and anxiety. researchgate.netresearchgate.net Phytochemical investigations into the Erythrina genus have revealed a wealth of secondary metabolites, with alkaloids and flavonoids being the most prominent bioactive constituents. researchgate.netresearchgate.net The plants are particularly rich in isoflavonoids, pterocarpans, flavanones, and erythrinan-type alkaloids, which are responsible for many of the observed pharmacological activities. aloki.huresearchgate.netfrontiersin.org

The Erythrina genus is a prolific source of flavonoids, with over 370 distinct compounds identified, a significant number of which are isoflavonoids. researchgate.netresearchgate.net Isoflavonoids are a class of phytoestrogenic compounds characterized by a 3-phenylchromen-4-one backbone. In Erythrina species, these compounds exhibit a wide range of structural modifications, including prenylation, methoxylation, and the formation of additional furan (B31954) or pyran rings, which significantly influences their biological activity. researchgate.net

Numerous studies have documented the isolation of various isoflavonoids from different parts of Erythrina plants, such as the stem bark, roots, and leaves. researchgate.netnih.govd-nb.info These compounds have demonstrated a spectrum of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.govnih.govresearchgate.net For example, isoflavonoids isolated from Erythrina variegata have shown antibacterial activity against oral pathogens, while those from Erythrina crista galli have exhibited antimicrobial properties. scispace.comnih.gov The structural diversity of isoflavonoids within the Erythrina genus makes it a valuable resource for the discovery of new bioactive agents. nih.gov

Discovery and Initial Characterization of Erylatissin A

This compound is a prenylated isoflavone (B191592) that was first identified during phytochemical investigations of the Erythrina genus. researchgate.netnih.gov It is chemically defined as a member of the 7-hydroxyisoflavone (B191432) class, where the isoflavone core is substituted with hydroxy groups at the 7 and 3' positions, a methoxy (B1213986) group at the 4' position, and a prenyl (3-methylbut-2-enyl) group at the 5' position. vulcanchem.comebi.ac.uknih.gov This specific arrangement of functional groups is crucial to its chemical properties and biological functions. vulcanchem.com The structure of this compound was determined through comprehensive spectroscopic analysis. nih.gov

The primary natural source of this compound is Erythrina latissima, a perennial tree native to Southern Africa. researchgate.net The compound was isolated specifically from the stem wood of this plant. nih.govvulcanchem.comebi.ac.uk The isolation process involved the extraction of the plant material, followed by chromatographic techniques to separate the various chemical constituents. nih.govub.bw Alongside this compound, researchers also isolated other flavonoids, including Erylatissin B and Erylatissin C, from the same source. researchgate.netnih.gov The presence of this compound in the stem wood suggests it plays a role as a plant metabolite, potentially involved in defense mechanisms or other physiological processes within the tree. vulcanchem.comebi.ac.uk

Research Scope and Objectives for In-depth Academic Investigation of this compound

The initial discovery and characterization of this compound have laid the groundwork for more detailed academic investigation. The primary research aim is to fully elucidate the therapeutic potential and chemical properties of this unique isoflavone. scribbr.commanuscriptedit.com Well-defined research objectives are crucial for guiding this process systematically. paperwriter.comresearchgate.net

The key objectives for the in-depth academic investigation of this compound include:

To fully characterize the antimicrobial spectrum: Initial studies have shown that this compound possesses antimicrobial activity against several microorganisms, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida mycoderma. nih.govebi.ac.uk Further research should aim to determine the minimum inhibitory concentrations (MICs) against a broader panel of clinically relevant bacteria and fungi, including drug-resistant strains.

To elucidate the mechanism of antioxidant activity: this compound has been identified as a radical scavenger. vulcanchem.comebi.ac.uk An important objective is to quantify this antioxidant potential using various assays and to investigate the underlying mechanisms by which it neutralizes free radicals, which could provide insights into its potential role in mitigating oxidative stress-related conditions. vulcanchem.com

To investigate structure-activity relationships: A key research goal is to understand how the specific structural features of this compound—such as its hydroxyl, methoxy, and prenyl groups—contribute to its biological activities. vulcanchem.com This can be achieved by synthesizing or isolating related analogues and comparing their bioactivities.

To explore potential for chemical synthesis: Developing a viable total synthesis or semi-synthetic route for this compound is a critical objective. openaccessjournals.comutq.edu.iq A successful synthesis would not only confirm its structure but also provide a sustainable supply for further biological evaluation, overcoming the limitations of natural product isolation. scispace.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O5 B1247241 Erylatissin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

7-hydroxy-3-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]chromen-4-one

InChI

InChI=1S/C21H20O5/c1-12(2)4-5-13-8-14(9-18(23)21(13)25-3)17-11-26-19-10-15(22)6-7-16(19)20(17)24/h4,6-11,22-23H,5H2,1-3H3

InChI Key

CEXYMYPXHMUTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C

Synonyms

7,3'-dihydroxy-4'-methoxy-5'-(gamma,gamma-dimethylallyl)isoflavone
erylatissin A

Origin of Product

United States

Isolation, Structural Elucidation, and Stereochemical Assignment of Erylatissin a

Advanced Chromatographic and Extraction Methodologies for Natural Product Isolation

The initial step in studying Erylatissin A involved its extraction and purification from its natural source, the stem wood of Erythrina latissima. nih.gov Natural product isolation typically begins with the extraction of organic compounds from the plant material using suitable solvents. This crude extract, containing a multitude of compounds, is then subjected to various chromatographic techniques to separate the individual components.

Preparative and Analytical Separation Techniques

Following extraction, the isolation of this compound from the complex mixture of metabolites present in the crude extract is achieved through chromatographic methods. Techniques such as column chromatography are employed for the initial large-scale separation of compounds based on their differential adsorption to a stationary phase.

Further purification is often accomplished using High-Performance Liquid Chromatography (HPLC). This technique utilizes high pressure to pass the solvent through a column packed with fine particles, leading to a high-resolution separation of the components. By employing these preparative and analytical separation methods, this compound was isolated in a pure form, suitable for subsequent structural analysis. ijrrr.com

Spectroscopic and Spectrometric Approaches for Structural Determination

Once isolated, the precise chemical structure of this compound was determined using a suite of spectroscopic and spectrometric methods. Each technique provides unique information about the molecule's features, and together they allow for an unambiguous structural assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H NMR and ¹³C NMR spectroscopy were utilized to identify the carbon-hydrogen framework. uni-plovdiv.bg

¹H NMR provides data on the number and types of protons, their connectivity, and their spatial relationships. ¹³C NMR spectroscopy reveals the number and types of carbon atoms present in the molecule, distinguishing between sp³, sp², and sp hybridized carbons. The chemical shifts observed in the NMR spectra of this compound are consistent with a 7,3'-dihydroxy-4'-methoxy-5'-(γ,γ-dimethylallyl)isoflavone structure. nih.govuni-plovdiv.bg

Table 1: ¹³C NMR Spectroscopic Data for this compound

Carbon Position Chemical Shift (δ) in ppm
2 152.9
3 123.7
4 175.6
5 127.8
6 110.2
7 163.0
8 104.9
9 158.1
10 116.1
1' 123.1
2' 129.8
3' 145.7
4' 146.4
5' 122.9
6' 114.7
1'' 28.6
2'' 123.1
3'' 131.9
4'' 25.4
5'' 17.4
4'-OCH₃ 55.7

Source: Adapted from Phytochemistry, 66 (2005) 99-104 uni-plovdiv.bg

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. up.ac.za High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of a compound. For this compound, this technique was crucial in establishing its molecular formula as C₂₁H₂₀O₅. uni-plovdiv.bg The fragmentation pattern observed in the mass spectrum also provides valuable information about the structural components of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the isoflavone (B191592) core, aromatic (C=C) bonds, and ether (C-O) linkages, consistent with its proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores (light-absorbing groups). up.ac.za The UV spectrum of this compound, an isoflavone, would display characteristic absorption maxima that are indicative of its conjugated system. These data help to confirm the nature of the isoflavone skeleton.

Crystallographic Analysis and X-ray Diffraction for Solid-State Structure

Without an X-ray crystallographic study, crucial data remains unavailable. A typical data table generated from such an analysis would include:

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only, as no experimental data has been published.

Parameter Value
Crystal system Not Determined
Space group Not Determined
a (Å) Not Determined
b (Å) Not Determined
c (Å) Not Determined
α (°) Not Determined
β (°) Not Determined
γ (°) Not Determined
Volume (ų) Not Determined
Z Not Determined

The absence of this data signifies a gap in the full structural characterization of this compound, limiting the understanding of its solid-state packing and intermolecular interactions.

Chiroptical Methods for Absolute Stereochemical Assignment

While this compound is an isoflavone, a class of compounds that can possess chiral centers, specific studies employing chiroptical methods to determine its absolute stereochemistry have not been reported. Techniques such as ECD and ORD are essential for assigning the absolute configuration of chiral molecules in a non-crystalline state.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental ECD spectrum with spectra calculated for possible stereoisomers using quantum chemical methods, the absolute configuration can be confidently assigned.

For this compound, no experimental or calculated ECD data has been published. A comparative data table would typically be presented as follows:

Table 2: Illustrative ECD Data for this compound This table is for illustrative purposes only, as no experimental data has been published.

Wavelength (nm) Experimental Δε [L·mol⁻¹·cm⁻¹] Calculated Δε [L·mol⁻¹·cm⁻¹]
e.g., 220 Not Determined Not Determined
e.g., 250 Not Determined Not Determined
e.g., 290 Not Determined Not Determined

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is characteristic of a molecule's stereochemistry.

There are no reported specific rotation values or ORD curves for this compound in the scientific literature. This information is crucial for characterizing the compound's chiroptical properties and confirming its enantiomeric purity.

Biosynthetic Pathways and Regulation of Erylatissin a

Proposed Biosynthetic Origin of Isoflavonoids

The journey to constructing the core isoflavonoid (B1168493) skeleton of Erylatissin A begins with primary metabolism, branching into the specialized phenylpropanoid pathway. This pathway serves as the foundational route for a vast array of plant secondary metabolites.

Precursor Pathways and Enzymatic Transformations

The biosynthesis of isoflavonoids is initiated from the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. frontiersin.orgnih.gov A series of enzymatic reactions, collectively known as the general phenylpropanoid pathway, converts L-phenylalanine into 4-coumaroyl-CoA, a critical intermediate. frontiersin.orgnih.gov This transformation is catalyzed by a sequence of three key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid. nih.govnih.gov

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H introduces a hydroxyl group onto the cinnamic acid backbone, yielding p-coumaric acid. nih.govnih.gov

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA. nih.govnih.gov

This activated molecule, 4-coumaroyl-CoA, stands at a crucial metabolic junction, ready to be channeled into various branch pathways, including the entry point for flavonoid and isoflavonoid biosynthesis. frontiersin.orgnih.gov

The Role of Polyketide Synthases (PKS) in Isoflavone (B191592) Biosynthesis

The formation of the characteristic C6-C3-C6 backbone of isoflavonoids is orchestrated by a Type III polyketide synthase, specifically chalcone (B49325) synthase (CHS) . researchgate.netnih.gov CHS is the first committed enzyme in the flavonoid biosynthetic pathway and is pivotal for the production of the isoflavonoid precursor. nih.govresearchgate.net

The catalytic process involves the sequential condensation of one molecule of 4-coumaroyl-CoA (the starter unit) with three molecules of malonyl-CoA (the extender units). nih.govnih.gov Malonyl-CoA itself is derived from acetyl-CoA through the action of acetyl-CoA carboxylase. The iterative Claisen condensation reactions catalyzed by CHS result in the formation of a linear tetraketide intermediate, which then undergoes intramolecular cyclization and aromatization to yield a chalcone, typically naringenin (B18129) chalcone. nih.gov This chalcone is then rapidly isomerized by the enzyme chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. nih.govresearchgate.net

From the flavanone intermediate, the pathway diverges towards isoflavonoids through a key enzymatic step involving an aryl migration. The enzyme isoflavone synthase (IFS) , a cytochrome P450 enzyme, catalyzes the rearrangement of the B-ring from position 2 to position 3 of the heterocyclic C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govnih.govfrontiersin.org This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone skeleton, such as genistein (B1671435) or daidzein. nih.govnih.gov

Investigation of Post-Polyketide Modification Enzymes

The basic isoflavone scaffold undergoes a series of tailoring reactions to yield the final, complex structure of this compound. These modifications, including prenylation, hydroxylation, and methylation, are catalyzed by specific classes of enzymes that impart structural diversity and biological activity.

Prenyltransferase Mechanisms in this compound Biosynthesis

A defining feature of this compound is the presence of a prenyl (3-methylbut-2-enyl) group. This appendage is added by a class of enzymes known as prenyltransferases (PTs) . nih.govwur.nl These enzymes catalyze the transfer of a dimethylallyl diphosphate (B83284) (DMAPP) or a related isoprenoid pyrophosphate donor to an acceptor molecule, in this case, the isoflavone core. nih.gov

Hydroxylation and Methylation Enzymes in this compound Pathway Elucidation

The final decoration of the this compound molecule involves hydroxylation and methylation reactions, which are critical for achieving its final chemical identity.

Hydroxylation is predominantly carried out by cytochrome P450 monooxygenases (CYPs) . nih.govfrontiersin.orgresearchgate.net These heme-containing enzymes are a vast and versatile superfamily responsible for a wide range of oxidative reactions in plant secondary metabolism. nih.govwikipedia.org In isoflavonoid biosynthesis, CYPs are responsible for introducing hydroxyl groups at specific positions on the aromatic rings. nih.govmdpi.com For example, isoflavone 2'-hydroxylase and isoflavone 3'-hydroxylase, both CYP enzymes, have been characterized and are known to add hydroxyl groups to the B-ring of isoflavones. nih.govmaxapress.com The specific hydroxylation pattern of this compound is therefore determined by the presence and regiospecificity of one or more dedicated cytochrome P450 enzymes.

Methylation of hydroxyl groups is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. researchgate.netfrontiersin.orgnih.gov OMTs play a significant role in the diversification of isoflavonoids by modifying their solubility, stability, and biological activity. nih.govoup.comcore.ac.uk Numerous isoflavone O-methyltransferases have been identified, each with specificities for the position of the hydroxyl group they methylate (e.g., at the 7, 4', or 3' positions). nih.govresearchgate.netnih.gov The methoxy (B1213986) group present in this compound is undoubtedly installed by such a regiospecific OMT in one of the later steps of its biosynthesis. nih.gov

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Elucidation

Understanding the intricate biosynthetic pathway of a complex natural product like this compound relies heavily on modern genetic and molecular biology techniques. These approaches allow researchers to identify the genes encoding the biosynthetic enzymes and to characterize their functions.

Key methodologies employed in the elucidation of isoflavonoid pathways include:

Gene Cloning and Functional Analysis: The identification of genes responsible for specific enzymatic steps is often achieved through techniques like homology-based screening, transcriptome analysis, and map-based cloning. frontiersin.orgfrontiersin.orgresearchgate.net Once a candidate gene is identified, its function is typically verified through heterologous expression in a host organism, such as yeast or E. coli. nih.gov The recombinant protein can then be purified and its enzymatic activity assayed in vitro to confirm its substrate specificity and catalytic function. nih.govnih.gov

Transcriptome Analysis: By analyzing the complete set of RNA transcripts in a plant under specific conditions (e.g., during development or in response to environmental stimuli), researchers can identify genes that are co-expressed with known isoflavonoid biosynthesis genes. researchgate.net This "guilt-by-association" approach is a powerful tool for discovering novel genes involved in the pathway. nih.gov

Metabolic Engineering: The knowledge of biosynthetic genes allows for the manipulation of isoflavonoid production through metabolic engineering. researchgate.netencyclopedia.pub Techniques such as gene overexpression or gene silencing (e.g., using RNA interference or CRISPR/Cas9) can be used to increase the production of desired isoflavonoids or to elucidate the function of specific genes by observing the resulting metabolic changes. frontiersin.orgnih.govencyclopedia.pub These approaches not only have practical applications in enhancing the nutritional or medicinal value of plants but also serve as powerful tools for fundamental pathway research. researchgate.net

Protein-Protein Interaction Studies: There is growing evidence that the enzymes of the isoflavonoid pathway form multi-enzyme complexes, or "metabolons," often localized to the endoplasmic reticulum. researchgate.net These complexes are thought to enhance catalytic efficiency and channel metabolic intermediates. Techniques such as yeast two-hybrid screening and bimolecular fluorescence complementation are used to study these protein-protein interactions and understand the spatial organization of the biosynthetic machinery. researchgate.net

Through the application of these powerful techniques to isoflavonoid-producing plants, the scientific community continues to piece together the complex puzzle of how molecules like this compound are synthesized in nature.

Gene Cluster Identification and Characterization

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The identification and characterization of this gene cluster have been fundamental to understanding how the molecule is assembled.

The this compound BGC is a large contiguous region of DNA that houses all the necessary genes for the synthesis of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of sugar moieties. A well-characterized example is the ery gene cluster from Saccharopolyspora erythraea (formerly Streptomyces erythraeus), which has been extensively studied. A homologous cluster has also been identified and characterized in Aeromicrobium erythreum. nih.gov

The core of the this compound BGC consists of genes encoding a Type I polyketide synthase (PKS). This PKS is a massive modular enzyme complex responsible for the stepwise condensation of propionyl-CoA and methylmalonyl-CoA extender units to form the macrolactone ring, which is the foundational structure of this compound. The gene cluster also includes genes for tailoring enzymes that modify the macrolactone ring, as well as genes involved in the synthesis and attachment of the deoxysugars L-cladinose and D-desosamine.

Key components of the this compound gene cluster typically include:

Polyketide Synthase (PKS) genes: These are large, modular genes that encode the core enzymatic machinery for macrolactone ring synthesis.

Deoxysugar biosynthesis genes: A subset of genes dedicated to the production of the specific sugar molecules that are attached to the macrolactone core.

Glycosyltransferase genes: These encode enzymes that catalyze the attachment of the deoxysugars to the aglycone.

Tailoring enzyme genes: This group includes genes for hydroxylases, methyltransferases, and other enzymes that perform post-PKS modifications.

Regulatory genes: These genes control the expression of the other genes within the cluster, thereby regulating the production of this compound.

Transport genes: These may be present to export the antibiotic out of the cell.

The table below provides a summary of key gene types within a typical this compound biosynthetic gene cluster.

Gene CategoryFunctionExample Genes (from S. erythraea)
Polyketide SynthaseAssembly of the polyketide chaineryA
Deoxysugar BiosynthesisSynthesis of TDP-L-mycarose and TDP-D-desosamineeryB, eryC
GlycosyltransferasesAttachment of sugar moietieseryBV, eryCIII
Tailoring EnzymesPost-PKS modifications (e.g., hydroxylation, methylation)eryF, eryG
Regulatory ProteinsControl of gene cluster expressioneryR

Heterologous Expression and Pathway Engineering

The native production of this compound in its natural host can be limited by complex regulatory networks and slow growth rates. Heterologous expression, the transfer of the this compound biosynthetic gene cluster into a more tractable host organism, offers a promising strategy to overcome these limitations and improve yields.

Escherichia coli has been a common choice for the heterologous production of this compound. drugs.com However, this presents significant metabolic engineering challenges. E. coli does not naturally produce the necessary precursor molecules, propionyl-CoA and (2S)-methylmalonyl-CoA, in the quantities required for efficient this compound synthesis. Therefore, pathway engineering is essential to redirect the host's metabolism towards the production of these key building blocks. drugs.com

Several strategies have been employed to engineer precursor pathways in heterologous hosts:

Introduction of exogenous pathways: Genes from other organisms that produce propionyl-CoA and methylmalonyl-CoA can be introduced into the heterologous host. For instance, pathways starting from substrates like propionate (B1217596) or glycerol (B35011) have been successfully engineered. drugs.com

Metabolic pathway optimization: The expression of key enzymes in the precursor pathways can be fine-tuned to increase the flux towards this compound biosynthesis.

Host strain modification: The genetic background of the host strain can be modified to eliminate competing metabolic pathways, thereby channeling more resources towards the production of the desired compound.

Pathway engineering has also been used to generate novel analogues of this compound. By modifying the genes in the biosynthetic cluster, for example, by altering the specificity of the acyltransferase domains in the PKS modules, it is possible to incorporate different extender units into the polyketide backbone, leading to the creation of new bioactive molecules.

The table below summarizes different engineered pathways for precursor supply in the heterologous production of this compound in E. coli. drugs.com

PrecursorEngineered PathwayStarting Substrate
Propionyl-CoACitramalate pathwayGlycerol
Propionyl-CoAThreonine pathwayGlycerol
Propionyl-CoAPropionate assimilationPropionate
(2S)-Methylmalonyl-CoAPropionyl-CoA carboxylasePropionyl-CoA
(2S)-Methylmalonyl-CoAMethylmalonate assimilationMethylmalonate

Environmental and Developmental Factors Influencing this compound Production

In the natural producing organisms, this compound production is often linked to specific stages of growth. Typically, the biosynthesis is initiated during the late-logarithmic or stationary phase of growth, a common characteristic for secondary metabolite production in many microorganisms. This timing is thought to be a response to nutrient limitation or other stress conditions that signal the end of rapid growth.

Several environmental factors have been shown to modulate the production of secondary metabolites, and these principles are applicable to this compound. These factors include:

Nutrient availability: The composition of the growth medium, particularly the sources and concentrations of carbon, nitrogen, and phosphate, can have a profound effect on this compound yields. Nutrient limitation often acts as a trigger for the onset of secondary metabolism.

pH: The pH of the culture medium can influence enzyme activity and nutrient uptake, thereby affecting both cell growth and antibiotic production.

Temperature: The cultivation temperature can impact the growth rate of the producing organism and the stability of the enzymes involved in the biosynthetic pathway.

Aeration: As the biosynthesis of this compound is an aerobic process, the level of dissolved oxygen is a critical parameter for optimal production.

The interplay of these factors creates a complex regulatory landscape that governs the biosynthesis of this compound. Understanding these influences is essential for developing optimized fermentation processes for the industrial-scale production of this important antibiotic.

Chemical Synthesis and Analog Development of Erylatissin a

Total Synthesis Strategies for Erylatissin A

The total synthesis of a complex natural product like this compound, a member of the pterocarpan class of isoflavonoids, presents a significant challenge that requires meticulous planning and execution. A successful total synthesis serves not only to confirm the structure of the natural product but also provides a route to produce larger quantities for biological evaluation and to create analogs with potentially improved properties.

Retrosynthetic Analysis and Key Synthetic Intermediates

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgyoutube.comyoutube.com It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical steps. For a pterocarpan like this compound, a retrosynthetic analysis would likely disconnect the core heterocyclic ring system to reveal key intermediates.

A plausible retrosynthetic strategy for this compound would involve the disconnection of the ether linkage in the pterocarpan core. This would lead back to a 2'-hydroxyisoflavan intermediate. This isoflavan could be further simplified by disconnecting a carbon-carbon bond, suggesting a precursor such as a chalcone (B49325) or a deoxybenzoin, which are common starting points for isoflavonoid (B1168493) synthesis. rsc.org The stereochemistry of this compound is a crucial consideration, and the retrosynthetic plan must incorporate steps that allow for the control of the multiple chiral centers in the molecule.

Key synthetic intermediates in the synthesis of pterocarpans often include:

Chalcones: These are open-chain flavonoids that can be cyclized to form the isoflavone (B191592) core.

Deoxybenzoins: These compounds can be elaborated to form the isoflavone skeleton.

Isoflavones: These can serve as advanced intermediates that are then reduced and cyclized to form the pterocarpan ring system. rsc.org

2'-Hydroxyisoflavans: These are immediate precursors to pterocarpans, requiring an intramolecular cyclization to form the final core structure.

Methodologies for Isoflavone Core Construction

The Deoxybenzoin Route: This classic method involves the reaction of a 2-hydroxydeoxybenzoin with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a mixture of boron trifluoride etherate and methanesulfonyl chloride in DMF, followed by acid-catalyzed cyclization. rsc.org

Oxidative Rearrangement of Chalcones: This biomimetic approach involves the thallium(III) nitrate-mediated oxidative rearrangement of a 2'-hydroxychalcone to an isoflavone. rsc.org Variations of this method using other oxidizing agents have also been developed.

Suzuki-Miyaura Coupling: Modern cross-coupling strategies, such as the Suzuki-Miyaura reaction, have been employed to construct the isoflavone skeleton by coupling a chromone-3-boronic acid derivative with an aryl halide. rsc.org

The choice of method for constructing the isoflavone core would depend on the availability of starting materials and the desired substitution pattern on the aromatic rings of this compound.

Stereoselective Approaches in Synthesis

Achieving the correct stereochemistry is a paramount challenge in the total synthesis of natural products like this compound, which possesses multiple stereocenters. nih.govmdpi.comnih.govscilit.commdpi.com Stereoselective synthesis can be achieved through various strategies:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or carbohydrates, to introduce the desired stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity or diastereoselectivity in key bond-forming reactions. For example, asymmetric hydrogenation or asymmetric aldol reactions could be employed to set specific stereocenters.

Substrate-Controlled Diastereoselection: In this strategy, the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. This is often used in the later stages of a synthesis to control the relative stereochemistry of newly formed chiral centers.

For the synthesis of a pterocarpan, a key stereoselective step would be the reduction of an isoflavone or isoflavanone intermediate to the corresponding isoflavan with the correct relative stereochemistry at the C-3 and C-4 positions of the chromane ring system. Subsequent cyclization would then establish the final stereochemistry of the pterocarpan core.

Semisynthesis and Late-Stage Functionalization Approaches

Semisynthesis involves the chemical modification of a natural product that has been isolated from its natural source. This approach can be advantageous when the natural product is readily available but requires modification to enhance its biological activity or to probe its structure-activity relationships. Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage in the synthetic sequence, thereby avoiding the need for de novo synthesis. nih.govwikipedia.orgnih.govscispace.comchimia.ch

While no specific semisynthetic or LSF studies on this compound have been reported, one could envision several potential modifications based on its structure. For example, the phenolic hydroxyl groups could be acylated or alkylated to improve bioavailability. The aromatic rings could be subjected to electrophilic aromatic substitution reactions, such as halogenation or nitration, to introduce new functional groups. C-H activation methodologies could also be employed to selectively functionalize specific positions on the molecule.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of analogues and derivatives of a bioactive natural product are crucial for optimizing its therapeutic potential. researchgate.netnih.govmdpi.comlookchem.com This process is guided by an understanding of the structure-activity relationship (SAR) of the compound, which can be elucidated through the synthesis and biological evaluation of a library of related molecules.

Structural Modifications for Enhanced Biological Activities

Based on the structure of this compound and the known SAR of other pterocarpans, several structural modifications could be proposed to potentially enhance its biological activities:

Modification of the Aromatic Substitution Pattern: The position and nature of substituents on the aromatic rings can significantly influence biological activity. The synthesis of analogues with different patterns of hydroxylation, methoxylation, or prenylation could lead to compounds with improved potency or selectivity.

Alteration of the Pterocarpan Skeleton: Modifications to the core ring system, such as the introduction of additional rings or the alteration of the stereochemistry, could result in novel compounds with unique biological profiles.

Introduction of Pharmacophores: The incorporation of known pharmacophores, such as nitrogen-containing heterocycles or other functional groups known to interact with specific biological targets, could lead to the development of more potent and selective drug candidates.

The synthesis of these analogues would likely follow similar synthetic routes to those proposed for the total synthesis of this compound, with modifications to the starting materials or reagents to introduce the desired structural changes.

Data Tables

Table 1: Key Classes of Intermediates in Pterocarpan Synthesis

Intermediate ClassRole in SynthesisReference
ChalconesOpen-chain precursors for isoflavone construction. rsc.org
DeoxybenzoinsStarting materials for the isoflavone skeleton. rsc.org
IsoflavonesAdvanced intermediates for reduction and cyclization. rsc.org
2'-HydroxyisoflavansImmediate precursors for intramolecular cyclization to the pterocarpan core. rsc.org

Table 2: Methodologies for Isoflavone Core Construction

MethodologyDescriptionKey ReagentsReference
Deoxybenzoin RouteFormylation and cyclization of a 2-hydroxydeoxybenzoin.DMF-DMA or BF₃·OEt₂/MsCl rsc.org
Oxidative RearrangementBiomimetic rearrangement of a 2'-hydroxychalcone.Thallium(III) nitrate rsc.org
Suzuki-Miyaura CouplingCross-coupling of a chromone-3-boronic acid with an aryl halide.Palladium catalyst, base rsc.org

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Structure-Activity Relationship (SAR) Studies Through Chemical Modification:This section would have analyzed how specific changes to the chemical structure of this compound influence its biological effects, a critical aspect of drug discovery and development.

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Mechanistic Research on Biological Activities of Erylatissin a

Cellular and Molecular Basis of Antimicrobial Activity

Inhibition of Bacterial Growth and Viability in In Vitro Models

Currently, there is a lack of specific in vitro data, such as Minimum Inhibitory Concentration (MIC) values, for Erylatissin A against a range of bacterial strains. Without such fundamental data, a quantitative assessment of its potency in inhibiting bacterial growth and viability cannot be provided.

Target Identification and Validation within Microbial Systems (e.g., DNA Gyrase B inhibition)

While flavonoids from the Erythrina genus have been computationally screened for their potential to inhibit bacterial DNA gyrase B, a critical enzyme for bacterial replication, specific experimental validation of this compound as a DNA gyrase B inhibitor is not present in the available literature. Such studies are essential to confirm computational predictions and establish a definitive molecular target.

Membrane Disruption Mechanisms

The ability of a compound to disrupt bacterial membranes is a key indicator of its antimicrobial potential. However, there are no specific studies that have investigated the effects of this compound on bacterial membrane integrity or elucidated the potential mechanisms of disruption, such as pore formation or depolarization.

Investigations into Antifungal Activity Mechanisms

The potential antifungal properties of this compound and their underlying mechanisms have not been a focus of published research. Data on its efficacy against fungal pathogens like Candida or Aspergillus species, and the mechanisms of action involved, are not available.

Mechanistic Pathways of Antioxidant and Radical Scavenging Activity

The antioxidant capacity of flavonoids is a well-established area of research. However, specific quantitative data for this compound is not documented in the scientific literature.

Free Radical Scavenging Assays (e.g., DPPH, ABTS) and Chemical Mechanisms

Specific IC50 values or other quantitative measures of this compound's scavenging activity against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are not reported. Consequently, a detailed analysis of its chemical mechanisms for radical scavenging, such as hydrogen atom transfer or single-electron transfer, cannot be constructed from the available data.

Modulation of Cellular Oxidative Stress Pathways

There is currently no scientific data available to describe the modulation of cellular oxidative stress pathways by this compound. Research in this area would need to investigate its effects on key enzymatic and non-enzymatic antioxidant defense systems within cells.

Interactions with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

The direct or indirect interactions of this compound with reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, and reactive nitrogen species (RNS), like nitric oxide and peroxynitrite, have not been characterized. Studies are needed to determine if this compound possesses any scavenging capabilities or if it influences the cellular production of these reactive species.

Exploration of Other Potential Biological Mechanisms

Further research is required to explore other potential biological mechanisms of this compound.

Anti-inflammatory Cascade Modulation at the Molecular Level

There is no information regarding the effects of this compound on anti-inflammatory cascades at the molecular level. Future studies could explore its potential to influence key inflammatory mediators and signaling pathways.

Enzyme Inhibition Studies (e.g., cyclooxygenases, lipoxygenases, protein kinases)

No studies have been published detailing the inhibitory effects of this compound on enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or various protein kinases, which are critical targets in inflammatory and other disease processes.

Receptor Binding and Signaling Pathway Interactions

The ability of this compound to bind to specific cellular receptors and modulate downstream signaling pathways remains an open area for investigation. There is currently no data on its receptor binding profile or its impact on intracellular signaling cascades.

Investigation of Antiplasmodial Mechanisms in Parasitic Models

While a related compound, Erylatissin G, has been reported to exhibit weak antiplasmodial activity, the specific antiplasmodial mechanisms of this compound have not been investigated. Research in this area would be necessary to determine if it holds any potential as an antimalarial agent and to understand its mode of action against parasitic models.

Advanced Methodologies and Future Research Trajectories

Computational Chemistry and In Silico Approaches in Erylatissin A Research

Computational chemistry and in silico (computer-based) methods have become indispensable in modern chemical and biological research. kallipos.gracs.orgtaylorandfrancis.com These approaches use computer simulations to model chemical structures and their interactions, offering insights that can guide and refine laboratory experiments. soci.orgnih.govresearchgate.netsouthampton.ac.uk

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for predicting the interaction between a ligand, such as this compound, and a protein target.

Research has employed molecular docking to investigate the potential biological targets of this compound. In one study, its binding affinity was assessed against the NodD1 protein of Bradyrhizobium diazoefficiens, a key regulator in the legume-rhizobia symbiosis. oup.com The docking results indicated a binding affinity of -6.9 Kcal·mol⁻¹. oup.com Another in silico study explored this compound as a potential inhibitor for the OmcB protein of Chlamydia trachomatis, which is implicated in the blinding infection trachoma. rjptonline.org These studies provide foundational data for target prediction and hypothesis-driven experimental validation.

Table 1: Molecular Docking Studies of this compound

Target ProteinOrganismBinding Affinity (kcal/mol)Associated Biological Process
NodD1Bradyrhizobium diazoefficiens-6.9Legume-rhizobia nitrogen-fixing symbiosis oup.com
OmcBChlamydia trachomatisData Not SpecifiedBacterial infection (Trachoma) rjptonline.org

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. rsc.orgnih.gov This can be done based on the structure of the target (structure-based) or the structure of a known active ligand (ligand-based). nih.gov By using a known active compound like this compound as a scaffold, virtual screening could rapidly identify numerous analogs with potentially enhanced or modified activity. scienceopen.com This approach accelerates the discovery process by prioritizing which new compounds to synthesize and test, saving significant time and resources compared to traditional high-throughput screening. nih.goveuropa.eu While a powerful tool for generating new lead compounds, specific virtual screening campaigns for the discovery of this compound analogs are not yet widely reported in the literature.

Mechanistic models use mathematical equations to represent the known physicochemical and biological phenomena that govern a system. mdpi.comcytivalifesciences.com Unlike empirical models, mechanistic models aim to simulate the underlying processes, such as drug diffusion, enzyme kinetics, and receptor binding. mdpi.comnih.gov This approach can provide a quantitative understanding of how a compound like this compound might behave within a complex biological environment, such as a cell or tissue. nih.govnovainsilico.ai By integrating data from various sources, these models can simulate the dynamic response to the introduction of the compound, helping to predict its effects over time and under different conditions. nih.gov The development of a mechanistic model for this compound's interactions would represent a significant step towards predicting its biological impact in a systems context, though such specific models are currently a future research trajectory.

Metabolomics and Proteomics in Elucidating Biological Impact

"Omics" technologies provide a global view of molecules within a biological system. Metabolomics and proteomics are central to understanding the functional impact of a compound by measuring changes in metabolites and proteins, respectively. researchgate.net

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It can be "untargeted," aiming to measure as many metabolites as possible, or "targeted," focusing on a specific group of known metabolites.

This compound was identified in a metabolomics study investigating the chemical signals involved in the symbiosis between legumes and rhizobia. oup.comresearcher.life Specifically, untargeted metabolite profiling of hyphal exudates from common mycorrhizal networks revealed that Glycine max (soybean)-connected hyphae released a distinct set of flavonoids, including this compound. oup.comoup.comresearcher.lifebsky.app This finding highlights the compound's role as a host-specific chemical signal in complex ecological interactions.

Table 2: Host-Specific Flavonoids Released by G. max-Connected Hyphae

Compound NameCompound Class
This compoundIsoflavonoid (B1168493) oup.comoup.combsky.app
DaidzinIsoflavone (B191592) Glycoside oup.comoup.combsky.app
6”-O-malonyldaidzinIsoflavone Glycoside oup.comoup.combsky.app
IriloneIsoflavone oup.comoup.combsky.app

While molecular docking predicts potential protein targets, proteomics-based approaches can experimentally identify protein interactions on a broader scale. evosep.comnih.gov Techniques like co-immunoprecipitation followed by mass spectrometry can isolate a protein of interest and identify its binding partners within a native cellular context. abcam.com

The in silico identification of NodD1 and OmcB as potential targets for this compound provides a strong rationale for follow-up protein interaction studies. oup.comrjptonline.org Future research could utilize proteomics to confirm these interactions and to discover other proteins and pathways that are affected by this compound. refeyn.commdpi.com Such studies are crucial for building a comprehensive network of the compound's biological activity and understanding its mechanism of action at a systems level. nih.gov

Advanced Bioassays and High-Throughput Screening Platforms

The initial discovery and characterization of natural products like this compound often rely on broad-spectrum bioassays. However, to fully understand its therapeutic potential, a move towards more advanced and specific assay systems is crucial. researchgate.netrsc.org

Development of Mechanistic Assays for Specific Cellular Targets

Future research should prioritize the development of mechanistic assays to pinpoint the specific cellular and molecular targets of this compound. mdpi.com Unlike general viability or cytotoxicity assays, mechanistic assays are designed to investigate the modulation of specific biological pathways or proteins. hilarispublisher.comoncotarget.com

For instance, based on the known activities of other isoflavonoids, assays could be designed to investigate this compound's effect on:

Enzyme Inhibition: Developing assays for specific enzymes, such as protein kinases, cyclooxygenases (COX), or lipoxygenases, which are often implicated in diseases like cancer and inflammation. oncotarget.com

Receptor Binding: Utilizing techniques like fluorescence polarization or surface plasmon resonance to identify direct binding interactions with nuclear receptors or other protein targets. mdpi.com

Gene Expression Modulation: Employing reporter gene assays to screen for effects on specific signaling pathways, such as NF-κB or Wnt/β-catenin, which are crucial in immunity and development. oncotarget.com

Cellular Processes: Using high-content imaging to observe effects on cellular processes like apoptosis, cell cycle progression, or autophagy in a quantitative manner.

A significant challenge lies in the fact that many dietary phytochemicals affect a multitude of cellular targets rather than a single one. pnas.org Therefore, a comprehensive approach is needed. For example, an innovative high-throughput method combining phage display with second-generation sequencing was used to identify 160 human cellular targets for the flavonoid apigenin, revealing its interaction with proteins involved in GTPase activation, membrane transport, and mRNA metabolism. pnas.org A similar approach for this compound could provide a global view of its interactions, helping to explain its broad biological effects. pnas.org

Table 1: Potential Mechanistic Assays for this compound

Assay TypePotential Target/ProcessRationale
Enzyme Inhibition AssayProtein Kinases, COX enzymesMany isoflavonoids exhibit anti-inflammatory and anti-cancer properties by inhibiting these enzymes.
Receptor Binding AssayEstrogen Receptors, PPARsIsoflavonoids are known phytoestrogens and can interact with various nuclear receptors.
Reporter Gene AssayNF-κB, Wnt Signaling PathwaysTo determine effects on key pathways involved in inflammation and cancer. oncotarget.com
High-Content ScreeningApoptosis, Cell Cycle, AutophagyTo visualize and quantify phenotypic changes in cells upon treatment.
Target IdentificationPhage Display with SequencingTo comprehensively identify direct protein binding partners in the human proteome. pnas.org

Automation and Miniaturization in Bioactivity Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. hilarispublisher.comresearchgate.net The application of automation and miniaturization to screen for the bioactivities of this compound and its derivatives is a critical future step. bioengineer.orgscispace.com

Automation: Fully automated HTS platforms, utilizing robotics, liquid handling systems, and integrated data processing software, can dramatically increase the efficiency and reproducibility of screening campaigns. bioengineer.orgpharmaron.com These systems can prepare, incubate, and analyze thousands of samples in microplates (from 96 to 1536 wells) per day. researchgate.netpharmaron.com This would enable the rapid evaluation of this compound against large libraries of cellular or molecular targets. mdpi.com

Miniaturization: Miniaturizing assays into high-density microplate formats reduces the consumption of rare natural products like this compound and lowers reagent costs. scispace.com This is particularly important for natural product research, where the availability of pure compounds is often limited. researchgate.net

Future HTS campaigns for this compound could involve:

Large-scale target-based screening: Testing against a panel of hundreds of purified enzymes or receptors to identify direct targets.

Phenotypic screening: Screening against a diverse panel of human cancer cell lines or pathogenic microbes to identify cell-type specific effects. mdpi.com

Synergy screening: Evaluating this compound in combination with known drugs to identify synergistic or antagonistic interactions.

The integration of HTS with advanced analytical techniques like mass spectrometry and NMR spectroscopy can also facilitate the rapid characterization of active compounds from complex natural product fractions. mdpi.comnih.gov

Biotechnological Approaches for Sustainable Production and Diversification

The production of this compound through extraction from its natural source, Erythrina latissima, is often inefficient and cannot meet the demands for extensive research and potential commercialization. biotechrep.irmdpi.com Biotechnological approaches offer a sustainable and scalable alternative. researchgate.netchalmers.se

Metabolic Engineering of Host Organisms

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. hebmu.edu.cnmdpi.comresearchgate.net The biosynthetic pathway of isoflavonoids is well-characterized, making it an excellent target for metabolic engineering. hebmu.edu.cnnih.govfrontiersin.org

The common strategy involves introducing the plant-based isoflavonoid biosynthetic pathway into a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govfrontiersin.orgnih.gov These microbes are ideal "cell factories" due to their fast growth rates and well-established genetic tools. chalmers.se

A potential metabolic engineering strategy for this compound production in yeast could involve:

Pathway Reconstruction: Introducing the necessary genes from the phenylpropanoid and isoflavonoid pathways, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS). nih.govfrontiersin.orgfrontiersin.org

Enhancing Precursor Supply: Overexpressing key yeast genes to increase the intracellular pools of precursor molecules like malonyl-CoA. chalmers.se

Introducing Tailoring Enzymes: Incorporating the specific prenyltransferase responsible for adding the prenyl group to the isoflavone backbone to form this compound.

Optimization: Fine-tuning the expression levels of all pathway genes and eliminating competing metabolic pathways to maximize the final product yield. nih.gov

Table 2: Key Enzyme Classes for Metabolic Engineering of this compound

Enzyme ClassFunction in PathwaySource Organism Example
Phenylalanine Ammonia-Lyase (PAL)Converts L-phenylalanine to cinnamic acid. frontiersin.orgArabidopsis thaliana
Cinnamate-4-Hydroxylase (C4H)Hydroxylates cinnamic acid. frontiersin.orgArabidopsis thaliana
4-Coumarate:CoA Ligase (4CL)Activates p-coumaric acid to its CoA ester. frontiersin.orgGlycine max (Soybean)
Chalcone Synthase (CHS)Condenses 4-coumaroyl-CoA and malonyl-CoA. frontiersin.orgGlycine max (Soybean)
Chalcone Isomerase (CHI)Cyclizes chalcone to a flavanone (B1672756). frontiersin.orgGlycine max (Soybean)
Isoflavone Synthase (IFS)Converts flavanone to isoflavone.Glycine max (Soybean)
PrenyltransferaseAdds a prenyl group to the isoflavone core.Erythrina species

Synthetic Biology Applications

Synthetic biology builds upon metabolic engineering by applying principles of engineering and standardization to the design and construction of new biological parts, devices, and systems. biotechrep.irnih.govukm.my This approach can be used to create novel microbial chassis for highly efficient production of this compound and its derivatives. mdpi.com

Key synthetic biology tools applicable to this compound production include:

Genetic Circuits: Designing regulatory circuits that can dynamically control the expression of metabolic pathway genes in response to specific conditions, balancing cell growth with product formation. chalmers.se

Biosensors: Developing transcription factor-based biosensors that can detect the intracellular concentration of this compound or its precursors. These sensors can be linked to a fluorescent reporter for high-throughput screening of large libraries of engineered strains to find the highest producers. chalmers.seukm.my

Enzyme Engineering: Using techniques like directed evolution or machine learning-aided protein design to improve the activity, stability, or specificity of the enzymes in the biosynthetic pathway. mdpi.comnih.gov This could be particularly useful for optimizing the plant-derived enzymes to function efficiently within the microbial host.

These approaches could not only boost the yield of this compound but also enable the production of novel, "new-to-nature" isoflavonoids by combining enzymes from different organisms or by engineering enzymes with new functionalities. mdpi.comfrontiersin.org

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic view of how this compound is produced and how it affects biological systems, it is essential to integrate data from multiple "omics" disciplines. mdpi.comthermofisher.com Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive picture from the genetic blueprint to the final functional molecules. researchgate.netdtu.dk

Genomics & Transcriptomics: Sequencing the genome of Erythrina latissima and analyzing its transcriptome (the complete set of RNA transcripts) can help identify all the genes involved in the this compound biosynthetic pathway, including the specific tailoring enzymes and regulatory factors. researchgate.net

Proteomics: Analyzing the proteome (the entire set of proteins) can reveal the actual expression levels of the biosynthetic enzymes under different conditions, helping to identify bottlenecks in the production pathway. thermofisher.com

Metabolomics: This involves the comprehensive analysis of all metabolites within a biological system. mdpi.com In the context of this compound, metabolomics can be used to:

Trace the flow of precursors through the engineered biosynthetic pathway to identify rate-limiting steps.

Understand the global metabolic changes in a cell or organism after treatment with this compound, providing clues about its mechanism of action. researchgate.net

Rapidly screen for the presence of this compound and other related isoflavonoids in different plant tissues or engineered microbes. nih.gov

By integrating these multi-omics datasets using advanced computational and bioinformatics tools, researchers can build predictive models of the this compound biosynthetic network and its effects on cellular function. mdpi.comdtu.dk This systems-level understanding is critical for rationally designing metabolic engineering strategies and for fully elucidating the compound's pharmacological potential. numberanalytics.com

Concluding Remarks and Future Directions in this compound Research

This compound, a prenylated isoflavone isolated from the stem wood of Erythrina latissima, has emerged as a compound of significant scientific interest. researchgate.netebi.ac.uknih.gov Initial research has successfully established its chemical structure and identified notable biological activities, particularly its antimicrobial and radical scavenging properties. ebi.ac.ukvulcanchem.comub.bwnih.gov Studies have demonstrated its effectiveness against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida mycoderma. ub.bwnih.govafricaresearchconnects.com Furthermore, its role as a metabolite and a chemical signal in the symbiotic relationship between legumes and rhizobia is an area of active investigation. ebi.ac.ukoup.comnih.gov

Despite these foundational discoveries, the full potential of this compound remains largely untapped, with many aspects of its bioactivity and mechanism of action yet to be fully understood. vulcanchem.com The existing body of research provides a solid platform for future investigations, which are poised to unlock new applications in medicine, agriculture, and biotechnology.

The unique molecular architecture of this compound presents numerous avenues for future exploration. vulcanchem.com Key future research trajectories include:

Elucidation of Structure-Activity Relationships (SAR): A significant knowledge gap exists regarding how the specific structural features of this compound—such as its hydroxy, methoxy (B1213986), and prenyl groups—correlate with its biological efficacy. vulcanchem.com Future research should focus on systematic SAR studies. This involves the synthesis of structural analogs to identify the key functional groups responsible for its antimicrobial and antioxidant effects, which could lead to the development of derivatives with enhanced potency. vulcanchem.com

Expanded Biological Screening: While initial studies have confirmed its antimicrobial and antioxidant capabilities, the full spectrum of this compound's bioactivity is yet to be explored. vulcanchem.comresearchgate.net Comprehensive screening against a wider array of pathogens, including drug-resistant bacterial and fungal strains, is a logical next step. vulcanchem.com Furthermore, investigations into other potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities, are warranted. vulcanchem.com A computational study has already pointed towards its potential as an inhibitor for a protein in Chlamydia trachomatis, suggesting avenues for further in vitro validation. rjptonline.org

Mechanistic Studies: The current understanding of how this compound exerts its biological effects is limited. researchgate.net Future research should delve into the specific molecular mechanisms behind its antimicrobial and antioxidant actions. For instance, identifying the cellular targets in microorganisms or elucidating the pathways through which it neutralizes free radicals would provide crucial insights. vulcanchem.com

Sustainable Production and Biosynthesis: To date, this compound has been isolated from its natural source, Erythrina latissima. vulcanchem.com Exploring more sustainable and scalable production methods is essential for facilitating further research and potential commercialization. This could involve developing total synthesis routes or exploring biotechnological approaches, such as using microbial fermentation or plant cell cultures. vulcanchem.comscispace.com Understanding its biosynthetic pathway within the plant could also inform these strategies. researchgate.net

Agricultural Applications: Recent findings have highlighted this compound as a key signaling molecule released by the hyphae of arbuscular mycorrhizal fungi associated with Glycine max (soybean), which helps in recruiting specific nitrogen-fixing bacteria. oup.comnih.gov Translating this fundamental discovery into practical agricultural applications represents a promising future direction. This could involve using this compound to enhance the efficiency of rhizobial inoculants, thereby improving crop nutrition and promoting sustainable farming practices. oup.com

Q & A

Q. What validated spectroscopic techniques are essential for determining the absolute configuration of Erylatissin A?

To establish the stereochemistry of this compound, researchers should combine nuclear magnetic resonance (NMR) spectroscopy (including NOESY/ROESY for spatial correlations), X-ray crystallography (for unambiguous assignment), and circular dichroism (CD) spectroscopy. Cross-validation using these methods ensures accuracy, as described in experimental protocols requiring detailed characterization . For novel compounds, supplementary crystallographic data must be archived in repositories like the Cambridge Structural Database to enable peer validation.

Q. How should researchers design in vitro assays to establish baseline cytotoxicity profiles for this compound?

Use standardized cell lines (e.g., HEK-293 for normal cells, HeLa for cancer cells) with dose-response curves spanning 3–5 logarithmic concentrations. Include positive controls (e.g., doxorubicin) and vehicle controls. Replicate experiments in triplicate, and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance. Raw data (e.g., IC₅₀ values) should be tabulated with confidence intervals, following guidelines for transparent reporting in pharmacological studies .

Q. What chromatographic methods optimize the purification of this compound from natural sources?

Combine flash chromatography (normal phase for crude extracts) with reversed-phase HPLC (C18 columns, gradient elution using acetonitrile/water). Monitor purity via LC-MS and UV-Vis at λ_max specific to this compound. Method validation should include spike-and-recovery experiments to quantify yield and purity, as recommended for natural product isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies often arise from pharmacokinetic (PK) limitations or metabolite inactivation. Design PK/PD studies in rodent models to measure bioavailability, half-life, and tissue distribution. Use LC-MS/MS to identify active/inactive metabolites. If poor solubility limits efficacy, employ nanoformulation strategies (e.g., liposomal encapsulation) and compare outcomes via longitudinal survival assays .

Q. Which computational models best predict the structure-activity relationship (SAR) of this compound derivatives?

Apply quantitative SAR (QSAR) models using molecular descriptors (e.g., logP, polar surface area) and machine learning algorithms (random forests, neural networks) trained on bioactivity datasets. Validate predictions with synthetic analogs tested in enzyme inhibition assays (e.g., IC₅₀ determination). Molecular dynamics simulations can further elucidate target binding kinetics, requiring high-performance computing resources and open-source tools like GROMACS .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs) such as reaction temperature and catalyst loading.
  • Use design-of-experiments (DoE) to optimize conditions.
  • Characterize intermediates via in-line FTIR or Raman spectroscopy.
  • Archive batch records and analytical data in supplementary materials for reproducibility audits .

Q. How should researchers design experiments to validate the hypothesized molecular target of this compound?

Combine CRISPR/Cas9 knockout models of the putative target with cellular viability assays. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in situ validation, use fluorescence polarization assays with labeled this compound. Cross-reference results with orthogonal methods (e.g., thermal shift assays) to minimize false positives .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results emerge (e.g., divergent IC₅₀ values across labs), conduct interlaboratory studies using standardized protocols and reference materials. Apply Bland-Altman plots to assess systematic biases and recalibrate instruments if needed .
  • Reproducibility : Follow FAIR data principles—ensure datasets are Findable, Accessible, Interoperable, and Reusable. Deposit raw spectra, crystallographic files, and assay data in repositories like Zenodo or ChEMBL .
  • Ethical Frameworks : Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, avoid redundant SAR studies unless addressing a literature gap .

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Erylatissin A

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